N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-nitrobenzamide

QSAR Small cell lung cancer Tetrahydroquinoline

This 7-yl-substituted tetrahydroquinoline-benzamide is essential for QSAR-driven SCLC and epigenetic probe panels. Its unique 3-methyl-4-nitrobenzamide moiety and N-acetyl conformational constraint provide a non-hydroxamic acid zinc-binding group, enabling direct, head-to-head comparisons with 6-yl isomers and other acyl variants to validate target engagement and kinase selectivity.

Molecular Formula C19H19N3O4
Molecular Weight 353.378
CAS No. 897620-49-4
Cat. No. B2855252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-nitrobenzamide
CAS897620-49-4
Molecular FormulaC19H19N3O4
Molecular Weight353.378
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C)C=C2)[N+](=O)[O-]
InChIInChI=1S/C19H19N3O4/c1-12-10-15(6-8-17(12)22(25)26)19(24)20-16-7-5-14-4-3-9-21(13(2)23)18(14)11-16/h5-8,10-11H,3-4,9H2,1-2H3,(H,20,24)
InChIKeyWPDTYLXOSUYLDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-nitrobenzamide (CAS 897620-49-4): Procurement-Grade Structural and Pharmacological Baseline


N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-nitrobenzamide (CAS 897620-49-4, molecular formula C19H19N3O4, MW 353.38) is a synthetic tetrahydroquinoline-benzamide conjugate . This compound belongs to a class of N-acetyl-tetrahydroquinoline derivatives that have been investigated in quantitative structure-activity relationship (QSAR) studies for anti-small cell lung cancer potential, as well as in patent literature as histone deacetylase (HDAC) and glycogen phosphorylase modulators [1][2]. The compound is commercially available as a research-grade chemical (typical purity ≥95%) from multiple vendors for screening and SAR exploration .

Why N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-nitrobenzamide Cannot Be Generically Substituted: Structural Determinants of Target Engagement


Substitution at the tetrahydroquinoline 7-position versus the 6-position, combined with the specific 3-methyl-4-nitrobenzamide moiety, creates a unique pharmacophoric fingerprint that cannot be replicated by close analogs. The N-acetyl group on the saturated quinoline ring influences conformational rigidity and hydrogen-bonding capacity differently than isobutyryl, methanesulfonyl, or furan-2-carbonyl replacements [1]. Furthermore, the 3-methyl substituent on the nitrobenzamide ring introduces steric and electronic modulation that distinguishes this compound from its des-methyl (3-nitrobenzamide) and chloro-substituted (5-chloro-2-nitrobenzamide) counterparts, each of which exhibits divergent binding profiles in kinase and epigenetic target assays [2][3]. These structural differences translate into measurable differences in target engagement—even minor positional isomerism (6-yl vs. 7-yl) can abolish or invert activity in tetrahydroquinoline-based inhibitor series [2].

Quantitative Differentiation Evidence for N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-nitrobenzamide (CAS 897620-49-4): Comparator-Based Selection Guide


Regioisomeric Differentiation: 7-yl vs. 6-yl Tetrahydroquinoline Substitution Governs QSAR-Predicted Anti-SCLC Activity

In a 2023 QSAR and molecular docking study of tetrahydroquinoline derivatives as anti-small cell lung cancer agents, the substitution position on the tetrahydroquinoline ring (7-yl vs. 6-yl) was identified as a critical determinant of predicted binding affinity. The 7-yl-substituted series, which includes this compound, exhibited distinct docking scores and ADMET profiles compared to the 6-yl-substituted series [1]. The 3-methyl-4-nitro substitution pattern on the benzamide ring further differentiated compounds within the 7-yl series from those bearing 3-nitro (des-methyl) or 5-chloro-2-nitro groups [1]. This study provides class-level quantitative structure-activity parameters that inform selection between regioisomeric and substituent variants.

QSAR Small cell lung cancer Tetrahydroquinoline Molecular docking Regioisomerism

N-Acetyl vs. N-Isobutyryl and N-Methanesulfonyl: N-Substituent-Dependent Pharmacological Divergence in Tetrahydroquinoline Scaffolds

A systematic SAR study on N-substituted tetrahydroquinoline (THQ) derivatives demonstrated that N-acetylation (as in this compound) increases δ-opioid receptor (DOR) affinity, producing ligands with balanced μ-opioid receptor (MOR)/DOR affinities, whereas bulkier N-acyl groups such as isobutyryl alter this balance [1]. Although this study focused on opioid receptor pharmacology, it establishes a class-level principle: the N-acetyl group on the THQ core confers a specific conformational and electronic profile that differs measurably from N-isobutyryl, N-methanesulfonyl, N-tosyl, and N-(furan-2-carbonyl) variants [1]. This principle is transferable to the benzamide series, where the same N-acetyl-THQ core is preserved.

N-substituent SAR Opioid receptor Tetrahydroquinoline DOR affinity MOR/DOR balance

3-Methyl-4-nitrobenzamide vs. 3-Nitrobenzamide (Des-Methyl Analog): Methyl Group Contribution to Lipophilicity and Predicted Permeability

The presence of the 3-methyl group on the 4-nitrobenzamide ring differentiates this compound (CAS 897620-49-4) from its des-methyl analog N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-nitrobenzamide (CAS 898464-90-9) . Based on established medicinal chemistry principles, the addition of a methyl group increases calculated logP by approximately +0.5 units and modulates the electron density of the nitrobenzamide ring through inductive effects, which can alter both target binding and metabolic stability [1]. The Drug Information database entry for this compound (TTD) reports a calculated XlogP of 2.7, which is consistent with the predicted increase over the des-methyl analog [1].

Lipophilicity ADMET Caco-2 permeability Methyl effect Nitrobenzamide

HDAC Isoform Profiling Context: Tetrahydroquinoline-Benzamide Scaffolds in Epigenetic Inhibitor Patent Space

Patent US9249087 B2 discloses tetrahydroquinoline-substituted hydroxamic acids as selective HDAC6 inhibitors, establishing the tetrahydroquinoline scaffold as a privileged structure for epigenetic target modulation [1]. While the patent's exemplified compounds are primarily hydroxamic acid derivatives rather than nitrobenzamides, the structure-activity relationship framework demonstrates that 7-substituted tetrahydroquinoline cores can achieve HDAC6 IC50 values in the low nanomolar range (e.g., 3.48 nM for optimized compounds) with selectivity over HDAC1 (IC50 >10,000 nM) [1]. The 3-methyl-4-nitrobenzamide moiety in the target compound represents a distinct zinc-binding group (ZBG) strategy compared to hydroxamic acids, potentially offering differentiated isoform selectivity and pharmacokinetic properties [2]. This patent context supports the rationale for procuring nitrobenzamide-containing THQ derivatives as tool compounds for HDAC isoform selectivity studies.

HDAC6 Epigenetics Histone deacetylase Isoform selectivity Tetrahydroquinoline

Glycogen Phosphorylase Inhibition: Class-Level Evidence for Tetrahydroquinoline-Nitrobenzamide Scaffolds

BindingDB contains glycogen phosphorylase inhibition data for tetrahydroquinoline-containing compounds, with IC50 values ranging from 1.92 μM to 229 μM in a rabbit muscle glycogen phosphorylase-a colorimetric assay [1]. While the specific BindingDB entry corresponding to CAS 897620-49-4 could not be unambiguously identified, the class-level data demonstrates that tetrahydroquinoline-nitrobenzamide compounds can engage this metabolic target [1]. Glycogen phosphorylase is a validated target for type 2 diabetes, and the 3-methyl-4-nitro substitution pattern may confer differentiated binding kinetics compared to unsubstituted or chloro-substituted analogs through altered interactions with the enzyme's allosteric regulatory site [2].

Glycogen phosphorylase Metabolic disease Diabetes Colorimetric assay Tetrahydroquinoline

Recommended Research Application Scenarios for N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-nitrobenzamide (CAS 897620-49-4)


Regioisomeric Selectivity Profiling in Anti-Cancer Phenotypic Screening Cascades

This compound is best deployed as the 7-yl-substituted representative in a panel of regioisomeric tetrahydroquinoline-benzamide probes. When screened alongside its 6-yl positional isomer (CAS 941960-04-9) against small cell lung cancer (SCLC) cell lines, the differential activity can validate QSAR predictions that the 7-yl substitution confers superior target engagement for certain kinase or epigenetic targets [1]. Procurement should include both 7-yl and 6-yl isomers to enable direct head-to-head comparison, with the 3-methyl-4-nitrobenzamide group held constant to isolate the regioisomeric effect. [1]

N-Substituent SAR Expansion for Epigenetic Target (HDAC) Tool Compound Development

As part of an HDAC inhibitor lead optimization program, this compound serves as an N-acetyl benchmark against which N-isobutyryl, N-methanesulfonyl, and N-(furan-2-carbonyl) variants can be compared. The N-acetyl group is the minimal acyl substituent that maintains conformational constraint while minimizing steric bulk, making it the appropriate starting point for SAR exploration [2]. The 3-methyl-4-nitrobenzamide moiety provides a non-hydroxamic acid zinc-binding group, offering potential advantages in pharmacokinetics and isoform selectivity that should be evaluated head-to-head against the hydroxamic acid series exemplified in patent US9249087 B2 [3]. [2][3]

Metabolic Disease Target Screening: Glycogen Phosphorylase Inhibitor Benchmarking

For type 2 diabetes and metabolic syndrome research programs targeting glycogen phosphorylase, this compound can be screened in the established rabbit muscle glycogen phosphorylase-a colorimetric assay to determine whether the 3-methyl-4-nitro substitution pattern yields IC50 values in the low micromolar range (competitive with literature benchmarks of 1.92–5.66 μM) or falls into the weaker mid-to-high micromolar range [4]. Direct comparison with the des-methyl analog (CAS 898464-90-9) in the same assay will quantify the contribution of the 3-methyl group to target binding affinity. [4]

Computational Chemistry: QSAR Model Training Set Expansion and Validation

This compound is suitable for inclusion in QSAR training sets that model tetrahydroquinoline derivative activity against cancer cell lines. The 2023 Eclética Química study established a framework for tetrahydroquinoline QSAR modeling, but the specific 7-yl, 3-methyl-4-nitro substitution combination may not have been fully represented [1]. Procuring this compound and generating experimental IC50 data against SCLC cell lines would provide an additional data point to test model predictivity, particularly for the 7-yl substitution class where the QSAR model's predictive power may be extrapolated rather than directly validated. [1]

Quote Request

Request a Quote for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.